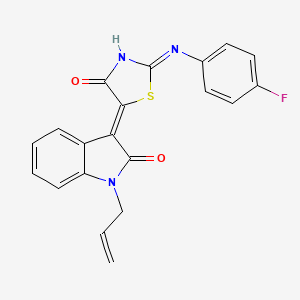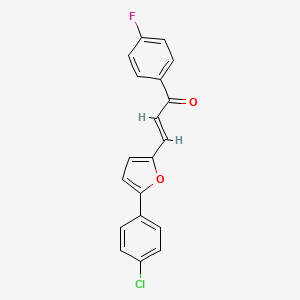
3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one, also known as chalcone, is an organic compound that belongs to the family of flavonoids. Chalcone is a yellow crystalline solid that is soluble in organic solvents and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one is complex and varies depending on the biological system being studied. Chalcone has been shown to modulate various signaling pathways such as the NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways. Chalcone has been shown to inhibit the activity of various enzymes such as COX-2, 5-LOX, and tyrosinase. Chalcone has also been shown to interact with various receptors such as PPARγ, TRPV1, and GABA-A receptors. The exact mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one in different biological systems is still being investigated.
Biochemical and Physiological Effects:
Chalcone has been shown to exhibit various biochemical and physiological effects in different biological systems. Chalcone has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Chalcone has been shown to reduce lipid peroxidation and increase the levels of glutathione, an important antioxidant molecule. Chalcone has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Chalcone has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments such as its low toxicity, high solubility in organic solvents, and ease of synthesis. Chalcone can be easily synthesized using simple laboratory techniques and is readily available in the market. Chalcone can be used in various in vitro and in vivo assays to study its biological activities. However, 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one also has some limitations for lab experiments such as its instability in aqueous solutions and its low bioavailability. Chalcone can undergo hydrolysis and oxidation in aqueous solutions, which can affect its biological activity. Chalcone also has low bioavailability due to its poor absorption and rapid metabolism in the body.
Orientations Futures
Chalcone has several potential future directions for research such as developing 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one derivatives with improved biological activity and bioavailability. Chalcone derivatives can be synthesized by modifying the structure of 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one to enhance its pharmacological properties. Chalcone derivatives can be screened for their biological activities using various in vitro and in vivo assays. Chalcone derivatives can also be tested for their toxicity and pharmacokinetic properties to determine their suitability for clinical use. Chalcone can also be used in combination with other drugs or natural compounds to enhance their therapeutic efficacy. Chalcone can be used in various drug delivery systems such as liposomes, nanoparticles, and micelles to improve its bioavailability and target specific tissues. Chalcone can also be used in various diagnostic assays such as fluorescent probes and biosensors to detect specific biomolecules in biological samples.
Conclusion:
In conclusion, 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one is a versatile organic compound that has been extensively studied for its potential therapeutic applications. Chalcone exhibits a wide range of biological activities such as antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-viral properties. Chalcone has several advantages for lab experiments such as its low toxicity, high solubility in organic solvents, and ease of synthesis. Chalcone also has some limitations for lab experiments such as its instability in aqueous solutions and its low bioavailability. Chalcone has several potential future directions for research such as developing 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one derivatives with improved biological activity and bioavailability, using 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one in combination with other drugs or natural compounds, and using 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one in various drug delivery systems and diagnostic assays.
Méthodes De Synthèse
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. The reaction yields a β-unsaturated ketone, which is then reduced to 3-(5-(4-Chlorophenyl)-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, diabetes, and neurodegenerative diseases. Chalcone exhibits a wide range of biological activities such as antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-viral properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Chalcone has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of inflammatory mediators. Chalcone has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Chalcone has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFO2/c20-15-5-1-14(2-6-15)19-12-10-17(23-19)9-11-18(22)13-3-7-16(21)8-4-13/h1-12H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZCPUHEVXINRQ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
CAS RN |
304896-57-9 | |
| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



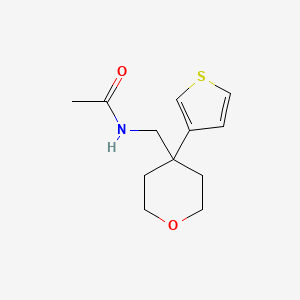
![5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2635485.png)
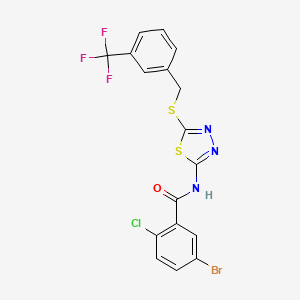
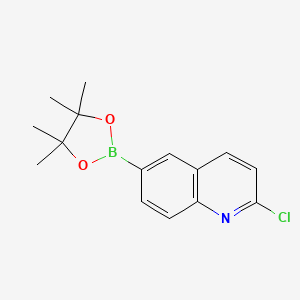
![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)
![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)
![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2635497.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2635500.png)
![1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2635501.png)

